molecular formula C16H20N2O2 B7506175 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one

1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one

カタログ番号 B7506175
分子量: 272.34 g/mol
InChIキー: LRMSWLLGTVQDNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising preclinical and clinical results as a potential therapeutic agent for the treatment of B-cell malignancies.

作用機序

1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one selectively binds to the active site of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK activation leads to downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which promote cell survival and proliferation. By inhibiting BTK, 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one blocks these signaling pathways and induces cell cycle arrest and apoptosis in B cells.
Biochemical and physiological effects:
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one has been shown to selectively inhibit BTK activity in B cells, with minimal effects on other kinases. This selectivity reduces the risk of off-target effects and toxicity. In addition, 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. Clinical studies have shown that 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one is well-tolerated and has manageable side effects.

実験室実験の利点と制限

The advantages of using 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one in lab experiments include its high selectivity for BTK, its favorable pharmacokinetic profile, and its promising preclinical and clinical results. However, the limitations include its relatively low yield in the synthesis process and the need for further studies to determine its optimal dosage and treatment regimen.

将来の方向性

There are several future directions for the research and development of 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one. One potential direction is to investigate its efficacy in combination with other targeted therapies, such as venetoclax or ibrutinib, for the treatment of refractory B-cell malignancies. Another direction is to explore its potential in other B-cell disorders, such as autoimmune diseases or graft-versus-host disease. Additionally, further studies are needed to optimize its synthesis method and dosage regimen for clinical use.

合成法

The synthesis of 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one involves several steps, starting with the reaction of 2,3-dihydroindole with 2-bromoacetyl-azepan-2-one to yield the intermediate compound 1-(2-bromoacetyl)-2,3-dihydroindole. This intermediate is then reacted with 2-(2-oxoethyl)azepan-2-one to produce the final product, 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one. The overall yield of this synthesis method is around 20%.

科学的研究の応用

1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one has been extensively studied in preclinical and clinical settings for its potential therapeutic efficacy in B-cell malignancies. In vitro studies have shown that 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one selectively inhibits BTK and downstream signaling pathways in B cells, leading to cell cycle arrest and apoptosis. In vivo studies using mouse models of CLL and NHL have demonstrated that 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one significantly inhibits tumor growth and prolongs survival.

特性

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-15-8-2-1-5-10-17(15)12-16(20)18-11-9-13-6-3-4-7-14(13)18/h3-4,6-7H,1-2,5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMSWLLGTVQDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。